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Compound of Interest

Compound Name:
2-(Bromomethyl)-1-

benzothiophene

Cat. No.: B173804 Get Quote

For researchers, scientists, and professionals in drug development, the precise

characterization of chemical compounds is paramount. This guide provides a comparative

overview of the analytical methods used to characterize 2-(Bromomethyl)-1-benzothiophene,

a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of

direct experimental data for this specific molecule, this guide leverages data from closely

related analogs, such as 2-methyl-1-benzothiophene and 2-bromobenzo[b]thiophene, to

provide a comprehensive analytical profile.

Data Presentation: A Comparative Analysis
The following tables summarize key analytical data for 2-(Bromomethyl)-1-benzothiophene
and its structural analogs. The data for the target compound are predicted based on the

experimental values of its analogs and general principles of spectroscopy.

Table 1: General Properties
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Compound Molecular Formula
Molecular Weight (
g/mol )

Appearance

2-(Bromomethyl)-1-

benzothiophene
C₉H₇BrS 227.12 Predicted: Solid

2-Methyl-1-

benzothiophene
C₉H₈S 148.23[1]

White to Orange to

Green powder to

crystal[2]

2-

Bromobenzo[b]thioph

ene

C₈H₅BrS 213.09[3][4] Solid[3][4]

3-(Bromomethyl)-1-

benzothiophene
C₉H₇BrS 227.12[5] Solid[5]

Table 2: ¹H NMR Spectroscopy (Predicted/Experimental Shifts in ppm)

Proton
2-(Bromomethyl)-1-
benzothiophene
(Predicted, CDCl₃)

2-Methyl-1-
benzothiophene
(Experimental, CDCl₃)

-CH₂Br ~4.8 -

H-3 ~7.3 7.15

Aromatic H ~7.2-7.9 7.2-7.8

-CH₃ - 2.55

Note: Predicted shifts are based on the influence of the bromomethyl group compared to a

methyl group, typically causing a downfield shift.

Table 3: ¹³C NMR Spectroscopy (Predicted/Experimental Shifts in ppm)
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Carbon
2-(Bromomethyl)-1-
benzothiophene
(Predicted, CDCl₃)

2-Methyl-1-
benzothiophene
(Experimental)

-CH₂Br ~30-35 -

C-2 ~140-145 139.7

C-3 ~123-128 123.9

Aromatic C ~122-140
122.3, 123.8, 124.3, 124.4,

139.8, 140.2

-CH₃ - 14.7

Note: The bromomethyl substitution is expected to have a significant effect on the chemical

shift of the adjacent carbon (C-2).

Table 4: Mass Spectrometry (Key Fragments m/z)

Compound Molecular Ion (M⁺) Key Fragments

2-(Bromomethyl)-1-

benzothiophene
226/228 (due to Br isotopes) 147 (M⁺ - Br), 146 (M⁺ - HBr)

2-Methyl-1-benzothiophene 148[1][5]
147 (M⁺ - H)[1][5], 133 (M⁺ -

CH₃)

2-Bromobenzo[b]thiophene 212/214 (due to Br isotopes) 133 (M⁺ - Br)

Table 5: IR Spectroscopy (Characteristic Peaks in cm⁻¹)
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Functional
Group/Vibration

2-(Bromomethyl)-1-
benzothiophene
(Predicted)

Benzothiophene
Derivatives (General)

C-H aromatic stretching 3100-3000 ~3100[6]

C=C aromatic stretching 1600-1450 1600-1400[7]

C-S stretching 700-600 710-687[8]

C-Br stretching 600-500 -

C-H out-of-plane bending 900-700 900-700[7]

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

Pulse sequence: Standard single-pulse experiment.

Spectral width: -2 to 12 ppm.

Number of scans: 16-64.

Relaxation delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral width: 0 to 200 ppm.
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Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Chemical shifts are referenced to TMS (0.00

ppm).

Mass Spectrometry (MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5MS).

Injector temperature: 250 °C.

Oven program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

Carrier gas: Helium.

MS Conditions:

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass range: 40-400 amu.

Ion source temperature: 230 °C.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The

presence of bromine is indicated by a characteristic M+2 peak with nearly equal intensity to

the molecular ion peak. Common fragmentations for benzothiophenes involve the loss of

sulfur-containing moieties or side chains.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
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Sample Preparation:

Solid: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample

with dry KBr powder and pressing it into a transparent disk.

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop

between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

Scan range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Data Analysis: Identify characteristic absorption bands corresponding to the functional

groups present in the molecule. For substituted thiophenes, key vibrations include C-H, C=C,

and C-S stretching, as well as C-H out-of-plane bending modes.[7][8]

Mandatory Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of 2-
(Bromomethyl)-1-benzothiophene, a crucial process that precedes its analytical

characterization.

Starting Material:
2-Methyl-1-benzothiophene

Bromination Reaction

1.

Reagents:
N-Bromosuccinimide (NBS),

Benzoyl Peroxide (BPO),
Carbon Tetrachloride (CCl₄)

2.

Reaction Workup:
- Filtration

- Washing with Na₂S₂O₃ (aq)
- Washing with Brine
- Drying over MgSO₄

3. Purification:
Column Chromatography

(Silica Gel, Hexane/EtOAc)

4.
Analytical Characterization:

- NMR (¹H, ¹³C)
- Mass Spectrometry

- IR Spectroscopy

5. Final Product:
2-(Bromomethyl)-1-benzothiophene

Confirmation

Click to download full resolution via product page
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Caption: Synthesis and purification workflow for 2-(Bromomethyl)-1-benzothiophene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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